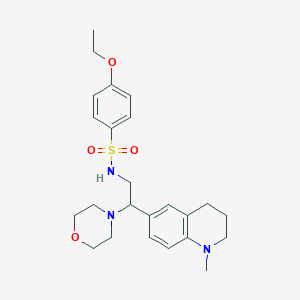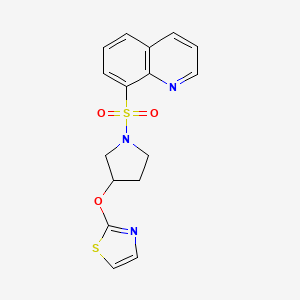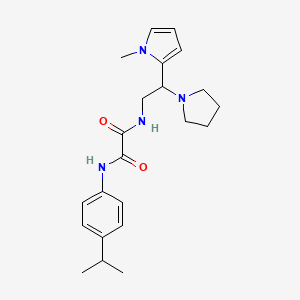![molecular formula C16H15N7O2S B2373684 3-[Méthyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2200214-01-1](/img/structure/B2373684.png)
3-[Méthyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azétidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione is a useful research compound. Its molecular formula is C16H15N7O2S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le squelette benzothiazole dans ce composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Les chercheurs ont exploré ses effets sur diverses lignées cellulaires cancéreuses, y compris le cancer du sein, du poumon et du côlon. Des études préliminaires suggèrent qu'il peut inhiber la prolifération cellulaire et induire l'apoptose, ce qui en fait un candidat pour des recherches supplémentaires en thérapie anticancéreuse .
Activité antimicrobienne
La partie triazolo-pyridazinone de ce composé a démontré des propriétés antimicrobiennes. Elle a été évaluée contre des bactéries à Gram positif et à Gram négatif, ainsi que contre des souches fongiques. Les chercheurs s'intéressent à son mécanisme d'action et à ses applications potentielles dans le traitement des maladies infectieuses .
Effets neuroprotecteurs
Le fragment pyrimidine-pipérazine dans la structure a attiré l'attention en raison de ses propriétés neuroprotectrices potentielles. Des études ont exploré son impact sur la viabilité des cellules neuronales, le stress oxydatif et la neuroinflammation. Les chercheurs visent à découvrir son rôle dans les maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
Activité anti-inflammatoire
Le noyau triazole fusionné a été associé à des effets anti-inflammatoires. Les chercheurs ont étudié son impact sur les voies inflammatoires, y compris la production de cytokines et la signalisation NF-κB. La capacité du composé à moduler l'inflammation pourrait avoir des implications dans les maladies auto-immunes et les affections inflammatoires chroniques .
Potentiel antiviral
Compte tenu des divers composants hétérocycliques, des recherches ont exploré l'activité antivirale du composé. Il a été testé contre des virus à ARN et à ADN, y compris le virus de l'herpès simplex (VHS) et la grippe. Les chercheurs souhaitent comprendre son mode d'action et son utilisation potentielle dans le développement de médicaments antiviraux .
Propriétés photophysiques
Au-delà de ses applications biologiques, ce composé présente un comportement photophysique intéressant. Les chercheurs ont étudié ses spectres d'absorption et d'émission, ses propriétés de fluorescence et son rendement quantique. Ces connaissances sont précieuses pour des applications en optoélectronique, en capteurs et en agents d'imagerie .
Propriétés
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-21(16-12-4-2-3-5-13(12)26(24,25)20-16)11-8-22(9-11)15-7-6-14-18-17-10-23(14)19-15/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZLOTLGUCEFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/new.no-structure.jpg)

![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2373609.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2373612.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2373616.png)


![N-{[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2373619.png)
![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
